physicochemical properties of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine
physicochemical properties of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine
Executive Summary
5-Bromo-2-(propan-2-yloxy)pyridin-3-amine (CAS 1250146-54-3) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Characterized by a tri-substituted pyridine core, this compound offers orthogonal reactivity handles: an electron-deficient aromatic bromide for cross-coupling, a nucleophilic primary amine for derivatization, and a lipophilic isopropoxy group that modulates solubility and metabolic stability. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and applications as a key intermediate in the development of kinase inhibitors (e.g., ALK, ROS1, and TRK pathways).
Chemical Identity & Structural Analysis
The compound features a pyridine ring substituted at the 2, 3, and 5 positions. The steric bulk of the O-isopropyl group at position 2 not only enhances lipophilicity but also shields the pyridine nitrogen, influencing the molecule's basicity and binding kinetics in active sites.
Table 1: Chemical Identity Specifications
| Property | Specification |
| IUPAC Name | 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine |
| Common Name | 3-Amino-5-bromo-2-isopropoxypyridine |
| CAS Number | 1250146-54-3 |
| Molecular Formula | C₈H₁₁BrN₂O |
| Molecular Weight | 231.09 g/mol |
| SMILES | CC(C)OC1=NC=C(Br)C=C1N |
| InChI Key | Unique identifier required for registration |
Physicochemical Properties Profile
Understanding the physicochemical landscape of this intermediate is critical for optimizing reaction conditions and predicting the ADME properties of downstream analogs.
Table 2: Key Physicochemical Parameters
| Parameter | Value (Exp/Pred) | Interpretation |
| LogP (Octanol/Water) | ~2.4 (Predicted) | Moderate lipophilicity; suitable for CNS-penetrant drug design when coupled with polar scaffolds. |
| TPSA | ~50 Ų | Favorable for membrane permeability; well within Lipinski's Rule of 5. |
| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity compared to pyridine (5.2) due to the electron-withdrawing effect of the 5-Br, despite the donating 2-alkoxy group. |
| pKa (Aniline N) | < 1.0 | Non-basic under physiological conditions; requires strong bases for deprotonation during alkylation. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic nature of the Br and Isopropyl groups limits aqueous solubility. |
| Solubility (Organic) | High | Soluble in DMSO, DCM, MeOH, EtOAc. |
Expert Insight: The 2-isopropoxy group prevents tautomerization to the pyridone form, a common issue with 2-hydroxypyridines. This locks the aromaticity of the pyridine ring, ensuring consistent reactivity in metal-catalyzed couplings.
Synthetic Pathways & Manufacturing
The synthesis of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine typically follows a convergent route starting from 2-chloro-3-nitropyridine or 2-hydroxy-3-nitropyridine. The choice of route depends on the availability of starting materials and the scale of production.
Route A: Nucleophilic Aromatic Substitution (SnAr) (Preferred)
This route is preferred for scale-up due to the high reactivity of the 2-chloro-3-nitro scaffold.
-
Bromination: 2-Hydroxy-3-nitropyridine is brominated at C-5 using
or NBS. -
Activation: Conversion to 5-bromo-2-chloro-3-nitropyridine using
. -
SnAr Displacement: Reaction with isopropanol and a base (NaH or Cs₂CO₃) displaces the chloride.
-
Reduction: The nitro group is reduced to the amine using Fe/NH₄Cl or catalytic hydrogenation (carefully controlled to avoid debromination).
Visualization of Synthetic Workflow
Figure 1: Step-wise synthetic pathway emphasizing the SnAr mechanism.
Reactivity Landscape & Applications
The molecule serves as a "linchpin" intermediate. Its orthogonal reactivity allows for sequential functionalization, critical for fragment-based drug discovery (FBDD).
Primary Reactivity Handles:
-
C-5 Bromine (Electrophile):
-
Suzuki-Miyaura Coupling: Couples with aryl boronic acids to extend the scaffold.
-
Buchwald-Hartwig Amination: Introduces secondary amines.
-
-
C-3 Amine (Nucleophile):
-
Amide Coupling: Reacts with acid chlorides/carboxylic acids.
-
Heterocyclization: Precursor for imidazo[4,5-b]pyridines when reacted with aldehydes or orthoesters.
-
Reactivity Logic Diagram
Figure 2: Orthogonal reactivity map demonstrating downstream diversification potential.
Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).
-
Retention Time: Expect elution ~6.5 - 7.5 min due to lipophilic Br and Isopropyl groups.
Protocol 2: Thermodynamic Solubility Assay
-
Weigh 5 mg of compound into a glass vial.
-
Add 1.0 mL of pH 7.4 phosphate buffer.
-
Shake at 25°C for 24 hours.
-
Filter through a 0.45 µm PVDF membrane.
-
Analyze filtrate by HPLC against a standard curve prepared in DMSO.
Safety & Handling (SDS Summary)
-
Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3 - Respiratory).
-
Signal Word: Warning.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation of the amine.
-
PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.
References
-
Synthesis of 3-Amino-5-bromopyridine Derivatives. Heterocycles, 2011, 83(4), 875.[1] Link
- Preparation of 5-bromo-2-alkoxypyridines via SnAr.Journal of Medicinal Chemistry, 2014, 57(12), 5381-5394. (General methodology for 2-alkoxy-3-nitro precursors).
-
PubChem Compound Summary: 5-Bromo-2-methylpyridin-3-amine. (Structural analog data). National Center for Biotechnology Information. Link
-
ChemicalBook: 5-Bromo-2-chloro-3-nitropyridine Synthesis. (Precursor synthesis). Link
